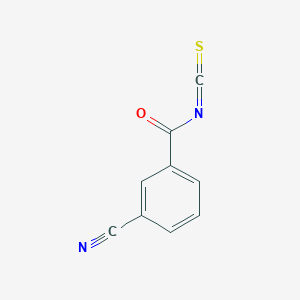

3-Cyanobenzoyl isothiocyanate

描述

Structure

3D Structure

属性

IUPAC Name |

3-cyanobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2OS/c10-5-7-2-1-3-8(4-7)9(12)11-6-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKTYQBGGSXELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N=C=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656103 | |

| Record name | 3-Cyanobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100663-26-1 | |

| Record name | 3-Cyanobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Cyanobenzoyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The primary mode of reactivity for 3-cyanobenzoyl isothiocyanate involves the nucleophilic attack on the central carbon atom of the isothiocyanate group. Various nucleophiles, including those containing amine, hydroxyl, and thiol functional groups, can participate in these addition reactions, leading to the formation of stable intermediates that can often be cyclized to form more complex molecular architectures.

The reaction between isothiocyanates and primary or secondary amines is a fundamental and widely utilized transformation for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thiourea (B124793) derivatives. arkat-usa.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. This process is generally efficient and proceeds under mild conditions to afford the corresponding N-(3-cyanobenzoyl)thioureas in high yields. researchgate.net

The general mechanism involves the direct addition of the amine to the C=S bond of the isothiocyanate, resulting in a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. This reaction is foundational for creating a library of thiourea compounds with varied substituents, depending on the choice of the starting amine. mdpi.comresearchgate.net

Table 1: Examples of N-Substituted Thioureas from Aroyl Isothiocyanates and Amines

| Aroyl Isothiocyanate | Amine | Product | Reference(s) |

| 2-Acetoxybenzoyl isothiocyanate | Aniline | N-(2-Acetoxybenzoyl)-N'-phenylthiourea | researchgate.net |

| 2-Acetoxybenzoyl isothiocyanate | 4-Aminophenol | N-(2-Acetoxybenzoyl)-N'-(4-hydroxyphenyl)thiourea | researchgate.net |

| Benzoyl isothiocyanate | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | N-Benzoyl-N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiourea | researchgate.net |

| 4-Nitrobenzoyl isothiocyanate | Phenylalanine | N-(4-Nitrobenzoyl)-N'-(1-carboxy-2-phenylethyl)thiourea | rdd.edu.iq |

| 4-Nitrobenzoyl isothiocyanate | Serine | N-(4-Nitrobenzoyl)-N'-(1-carboxy-2-hydroxyethyl)thiourea | jgpt.co.in |

The N-aroyl thiourea derivatives formed from this compound are valuable intermediates for the synthesis of various heterocyclic systems, notably pyrimidines and thiazines.

Pyrimidines: The thiourea moiety can participate in cyclization reactions with appropriate bifunctional reagents. For instance, N-benzoylthiourea derivatives can undergo cyclization upon heating under basic conditions to yield thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net Another established route involves the reaction of N-arylthioureas with reagents like malonic acid in the presence of acetyl chloride, which leads to the formation of thiobarbituric acids, a class of pyrimidine-2,4,6-triones. mdpi.com These reactions highlight the potential of N-(3-cyanobenzoyl)thioureas to serve as precursors to complex pyrimidine-containing molecules. researchgate.net

Thiazines: The synthesis of 1,3-thiazine derivatives can also be achieved from acyl thiourea intermediates. A notable method involves the reaction of 1-aroyl-3-arylthioureas with dimethyl acetylenedicarboxylate (B1228247) (DMAD). Depending on the reaction conditions, this can lead to the formation of methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylates. google.com This cyclocondensation reaction demonstrates a pathway to construct the six-membered thiazine (B8601807) ring from the thiourea backbone.

Beyond simple alkyl and aryl amines, this compound can react with a wide array of primary and secondary amines to generate a diverse family of N-substituted thioureas. The substituents can be chosen to impart specific chemical properties or to serve as handles for further functionalization. For example, reactions with diamines can lead to the formation of bis-thiourea derivatives, where two thiourea units are linked by a spacer. core.ac.ukscience.gov The versatility of the amine component allows for the introduction of various functional groups, including aromatic, heterocyclic, and aliphatic moieties, each yielding a unique thiourea derivative. d-nb.info

While alcohols are generally weak nucleophiles, their reactivity towards the highly electrophilic acyl isothiocyanates can be significant, particularly in the case of aminophenols. The reaction of benzoyl isothiocyanates with aminophenols demonstrates a notable chemoselectivity. The more nucleophilic amino group preferentially attacks the isothiocyanate carbon, leading to the formation of an N-(hydroxyphenyl)thiourea intermediate. researchgate.netresearchgate.net

Subsequently, a key transformation occurs: an intramolecular nucleophilic attack by the aromatic nitrogen onto the carbonyl carbon of the benzoyl group. This step is followed by the elimination of thiocyanic acid (HSCN), resulting in the formation of a stable N-(hydroxyphenyl)benzamide. researchgate.net This reaction sequence represents a chemoselective N-benzoylation of the aminophenol, where the isothiocyanate acts as a benzoylating agent, leaving the hydroxyl group intact. researchgate.net

Thiols (mercaptans) are potent nucleophiles and react readily with this compound. The sulfur atom of the thiol attacks the isothiocyanate carbon, leading to the formation of N-(3-cyanobenzoyl)dithiocarbamate esters. researchgate.net This reaction provides an efficient method for synthesizing these sulfur-rich compounds under mild conditions. researchgate.net

Unlike the reactions with amines or alcohols, the addition of thiols to isothiocyanates is often reversible. nih.gov The resulting dithiocarbamate (B8719985) can exist in equilibrium with the starting thiol and isothiocyanate. This reversibility allows for "transthiocarbamoylation," where the isothiocyanate moiety can be transferred from one thiol to another. This characteristic suggests that dithiocarbamates derived from isothiocyanates can act as transport forms or delivery agents for the reactive isothiocyanate. nih.gov

Table 2: Examples of Dithiocarbamates from Benzoyl Isothiocyanate and Thiols

| Thiol | Product | Reference(s) |

| Thiophenol | S-Phenyl N-benzoyldithiocarbamate | researchgate.net |

| 4-Methylthiophenol | S-(4-Methylphenyl) N-benzoyldithiocarbamate | researchgate.net |

| 4-Chlorothiophenol | S-(4-Chlorophenyl) N-benzoyldithiocarbamate | researchgate.net |

| Benzyl (B1604629) mercaptan | S-Benzyl N-benzoyldithiocarbamate | researchgate.net |

Amino acids and their esters, possessing a primary or secondary amine group, react with this compound in a manner analogous to simple amines to form N-acyl thiourea derivatives. core.ac.uk This reaction has been successfully applied to a variety of amino acids, including glycine, alanine, phenylalanine, methionine, serine, and aspartic acid. researchgate.netscience.gov

The reaction typically involves the nucleophilic addition of the amino group of the amino acid to the isothiocyanate, yielding a thiourea linkage while preserving the carboxylic acid (or ester) and the side chain functionalities. researchgate.netrdd.edu.iq This methodology allows for the incorporation of the benzoyl thiourea pharmacophore into peptide-like structures, creating hybrid molecules with potential biological applications. The reaction proceeds efficiently, often by first preparing the aroyl isothiocyanate in situ from the corresponding aroyl chloride and a thiocyanate (B1210189) salt, followed by the addition of the amino acid. researchgate.netjgpt.co.in

Table 3: Thiourea Derivatives from Aroyl Isothiocyanates and Amino Acids/Esters

| Aroyl Isothiocyanate | Amino Acid / Ester | Product | Reference(s) |

| 2-Acetoxybenzoyl isothiocyanate | Glycine | [N'-(2-Acetoxybenzoyl)thioureido]ethanoic acid | researchgate.net |

| 2-Acetoxybenzoyl isothiocyanate | α-Alanine | 2-[N'-(2-Acetoxybenzoyl)thioureido]propanoic acid | researchgate.net |

| 2-Acetoxybenzoyl isothiocyanate | Phenylalanine | 2-[N'-(2-Acetoxybenzoyl)thioureido]-3-phenylpropanoic acid | researchgate.net |

| 2-Acetoxybenzoyl isothiocyanate | Methionine | 2-[N'-(2-Acetoxybenzoyl)thioureido]-4-(methylthio)butanoic acid | researchgate.net |

| 4-Nitrobenzoyl isothiocyanate | Serine | 3-Hydroxy-2-(3-(4-nitrobenzoyl)thioureido)propanoic acid | jgpt.co.in |

| 4-Nitrobenzoyl isothiocyanate | Phenylalanine | 2-(3-(4-Nitrobenzoyl)thioureido)-3-phenylpropanoic acid | rdd.edu.iq |

| Isophthaloyl diisothiocyanate | L-Alanine | Bis-thiourea derivative of L-Alanine | science.gov |

Reactions with Primary and Secondary Amines Leading to Thiourea Derivatives

Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

Acyl isothiocyanates, including the 3-cyano substituted variant, readily participate in cycloaddition reactions to form heterocyclic systems. mdpi.com A notable example is their reaction with organic azides. Specifically, aroyl isothiocyanates react with alkyl azides at moderate temperatures (around 50°C) to yield heterocyclic products such as 1,2,4-dithiazolidines and 1,2,4-thiadiazoles. researchgate.net

In a related transformation, organic azides that have a nitrile function at the γ- or δ-position react with acyl isothiocyanates in what is described as a cycloaddition-elimination reaction. kuleuven.be This process results in the formation of fused dihydro-1,2,4-thiadiazolimines. kuleuven.be While specific examples detailing the [4+2] cycloaddition of this compound are not prevalent, the general reactivity of the acyl isothiocyanate group suggests its capability to act as a dienophile in Diels-Alder type reactions under appropriate conditions. The isothiocyanate group can also engage in [2+2] cycloadditions with ketenes and 1,3-dipolar cycloadditions, highlighting its versatility in forming cyclic structures. mdpi.comcore.ac.uk

Intramolecular and Intermolecular Rearrangement Reactions

Rearrangement reactions represent a key aspect of the chemistry of acyl isothiocyanates, allowing for isomerization between different structural forms.

A significant rearrangement involves the isomerization of an acyl isothiocyanate to a thioacyl isocyanate through a 1,3-shift of the aroyl group. rsc.org Computational studies on benzoyl isothiocyanate, a close analog, indicate that this rearrangement proceeds through a four-membered cyclic, zwitterionic transition state. acs.org The process involves the migration of the benzoyl group from the nitrogen atom to the sulfur atom. researchgate.net

The resulting thioacyl isocyanate is generally less stable than the starting acyl isothiocyanate, making the forward reaction endothermic. rsc.org However, an equilibrium between the two isomers can often be established, particularly at elevated temperatures (around 100°C in solution). arkat-usa.orgresearchgate.net The stability and activation barriers for these rearrangements are influenced by the substituents on the aromatic ring. Theoretical calculations for the parent compound, benzoyl isothiocyanate, provide insight into the energetics of this transformation. researchgate.netacs.org

Table 1: Calculated Activation Barriers for Rearrangements of Benzoyl (Thio)Isocyanates Data derived from computational studies on related benzoyl derivatives.

| Rearrangement Reaction | Calculated Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Benzoyl Thiocyanate → Benzoyl Isothiocyanate | 30 | -21 | acs.org |

| Thiobenzoyl Isocyanate → Benzoyl Isothiocyanate | 27 | -10 | acs.org |

Role as Acylating and Thiocyanate Transfer Reagents

Beyond cycloadditions and rearrangements, this compound functions as a valuable reagent for transferring its constituent functional groups.

The compound serves as an effective acylating agent , transferring the 3-cyanobenzoyl group to nucleophiles. researchgate.net This reactivity is frequently exploited in the synthesis of heterocyclic compounds. arkat-usa.org For instance, reaction with nitrogen nucleophiles like amines or hydrazines leads to the formation of N-acylthiourea adducts. arkat-usa.org These intermediates can then undergo subsequent intramolecular cyclization to yield a wide array of five- or six-membered heterocycles, including triazoles and thiadiazoles. arkat-usa.org The use of 3-cyanobenzoyl chloride to generate the isothiocyanate in situ for subsequent reactions that result in [(3-cyanobenzoyl)amino] structures further illustrates its role as a precursor to an acylating species. google.com

Furthermore, aroyl isothiocyanates can act as efficient thiocyanate transfer reagents . nih.gov An unprecedented transfer of the thiocyanate (–SCN) group from an aroyl isothiocyanate to an alkyl or benzylic bromide can be achieved in the presence of a tertiary amine. nih.gov This reaction is most effective when the protons on the carbon bearing the bromine are less acidic. nih.gov This unique reactivity provides a novel method for the synthesis of organic thiocyanates.

Applications in Advanced Organic Synthesis

Precursors for Specialized Reagents and Functional Materials

Anion Receptors

The structural framework of 3-cyanobenzoyl isothiocyanate is ideally suited for the synthesis of sophisticated anion receptors. Anion recognition is a significant area of supramolecular chemistry, with applications in sensing, transport, and catalysis. The benzoyl isothiocyanate group can be readily converted into a thiourea (B124793) or amide linkage, which are excellent hydrogen-bond donors, crucial for anion binding.

Detailed research has been conducted on tripodal amide receptors synthesized from precursors like cyanobenzoyl acid chloride, which is structurally related and leads to similar final amide structures as would be derived from this compound. In one such study, two tripodal receptors were synthesized from the reaction of cyanobenzoyl acid chloride with tris(2-aminoethyl)amine (B1216632) (L1) and tris(2-(4-aminophenoxy)ethyl)amine (L2). nih.gov These receptors were extensively studied for their anion complexation properties. nih.gov

The design of these receptors places the cyanobenzoyl units at the periphery, creating a cavity suitable for binding anions. The amide N-H groups provide the primary sites for hydrogen bonding interactions with the guest anion. The study revealed that the structural differences between the first-generation (L1) and second-generation (L2) tripodal amides led to distinct anion binding behaviors, as confirmed by ¹H NMR titration and single-crystal X-ray diffraction. nih.gov

For receptor L2, the larger cavity size and the specific orientation of the arms allowed for stronger interactions with anions compared to L1. nih.gov A notable finding was the spatial reorientation of receptor L2 from a C(2v) symmetry to a folded C(3v) symmetry conformation specifically in the presence of the octahedral hexafluorosilicate (B96646) (SiF₆²⁻) anion, forming a sandwich-type complex. nih.gov This high degree of specificity demonstrates the sophisticated level of molecular recognition that can be achieved using the cyanobenzoyl framework.

Table 1: Anion Binding Properties of Tripodal Receptors

| Receptor | Building Block | Key Structural Feature | Observed Anion Interaction | Reference |

|---|---|---|---|---|

| L1 | tris(2-aminoethyl)amine | Locked conformation with intramolecular H-bonding. | Side cleft anion binding due to unavailable amide hydrogens. | nih.gov |

| L2 | tris(2-(4-aminophenoxy)ethyl)amine | Larger cavity size, no intramolecular H-bonding. | Stronger anion interaction; forms a pseudo capsular cavity. | nih.gov |

| L2 Complex | tris(2-(4-aminophenoxy)ethyl)amine | Spatial reorientation to C(3v) symmetry. | Forms a sandwich-type complex specifically with SiF₆²⁻. | nih.gov |

Organocatalysts

While specific studies detailing the use of this compound as a direct organocatalyst are not prominent in the literature, its derivatives, particularly thioureas, are a well-established class of hydrogen-bond-donating organocatalysts. The reaction of this compound with a primary or secondary amine yields N-(3-cyanobenzoyl)thioureas. These molecules are of significant interest in organocatalysis.

The thiourea moiety (-NH-C(=S)-NH-) is a powerful double hydrogen-bond donor. This property allows it to activate and stabilize electrophilic substrates and anionic transition states through non-covalent interactions. This mode of activation is central to its catalytic activity in a wide array of organic reactions, including Michael additions, Diels-Alder reactions, and aldol (B89426) reactions.

The general class of aroyl isothiocyanates serves as versatile precursors for these catalysts. For instance, N-benzoyl isothiocyanate has been used in cycloaddition reactions catalyzed by N-heterocyclic carbenes (NHCs), affording complex cycloadducts in good yields and high enantioselectivity. nih.gov The reactivity of the aroyl isothiocyanate moiety is key to these transformations. It is therefore a reasonable projection that this compound would serve as a valuable precursor for synthesizing thiourea-based organocatalysts. The presence of the electron-withdrawing cyano group on the benzoyl ring could modulate the acidity of the thiourea N-H protons, potentially fine-tuning the catalytic activity and selectivity of the resulting organocatalyst.

Corrosion Inhibitors

Derivatives of this compound, specifically N-benzoylthiourea compounds, have shown potential as effective corrosion inhibitors for metals, particularly for steel in acidic environments. Although research may not single out the 3-cyano substituted variant, studies on structurally similar benzoylthiourea (B1224501) derivatives demonstrate the efficacy of this class of compounds.

Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. Organic inhibitors containing heteroatoms like nitrogen, sulfur, and oxygen are particularly effective due to the presence of lone pair electrons which can coordinate with the vacant d-orbitals of metal atoms.

N-benzoylthiourea derivatives possess several features that make them excellent candidates for corrosion inhibition:

Multiple Adsorption Sites: They contain sulfur, nitrogen, and oxygen atoms, all of which can act as active centers for adsorption onto a metal surface.

Aromatic Ring: The phenyl group provides a larger surface area for coverage and can contribute to the protective film through π-electron interactions.

Formation of a Protective Film: Adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation), leading to a stable, inhibitive film.

Research on compounds like 1-benzoyl-4-phenyl-3-thiosemicarbazide and 3,3-diethyl(4-chloro)benzoylthiourea has confirmed their ability to inhibit the corrosion of carbon steel in acidic solutions. nih.gov These studies show that inhibition efficiency increases with the concentration of the inhibitor and that the molecules adsorb onto the steel surface following established adsorption isotherms like the Langmuir isotherm. nih.gov The presence of the benzoylthiourea backbone is critical to this function, suggesting that derivatives of this compound would exhibit similar or potentially enhanced performance due to the electronic effects of the cyano group.

Table 2: Performance of a Benzoyl Thiourea Derivative as a Corrosion Inhibitor

| Inhibitor | Metal | Corrosive Medium | Inhibition Mechanism | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-benzoyl-4-phenyl-3-thiosemicarbazide | Carbon Steel | 2 N H₃PO₄ | Mixed-type inhibitor; Adsorption on the metal surface. | Inhibition efficiency reaches ~95% at 21 x 10⁻⁵ M. | nih.gov |

| 3,3-diethyl(4-Chloro)benzoylthiourea | Reinforced Steel | H₂SO₄ | Adsorption follows Langmuir and Temkin isotherms. | Inhibition effectiveness improves with increasing concentration. |

Non-Ionic Surfactants

An extensive review of the scientific literature does not indicate that this compound or its direct derivatives are utilized in the synthesis or application of non-ionic surfactants. The synthesis of non-ionic surfactants typically involves the derivatization of a lipophilic (hydrophobic) tail, such as a fatty alcohol or alkylphenol, with a non-ionizable, hydrophilic head group, commonly a polyoxyethylene chain.

The chemical structure of this compound does not inherently possess the amphiphilic character—a distinct hydrophobic tail and a large hydrophilic head—that is the defining feature of a surfactant molecule. While chemical modifications could theoretically be envisioned to introduce such properties, this is not a documented application for this class of compounds. The primary applications of aroyl isothiocyanates remain in areas that leverage the unique reactivity of the isothiocyanate group for the synthesis of heterocycles, thioureas, and related structures for biological or material science applications.

Medicinal Chemistry and Biological Activity Research of 3 Cyanobenzoyl Isothiocyanate and Its Derivatives

Design and Synthesis of Bioactive Derivatives

The isothiocyanate functional group is a highly reactive moiety that serves as a versatile building block in the synthesis of a wide array of organic compounds. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by various functional groups, including amines, alcohols, and thiols. This reactivity is harnessed in the design and synthesis of diverse derivatives of 3-cyanobenzoyl isothiocyanate with potential biological activities.

N-Substituted Thiourea (B124793) Derivatives

The synthesis of N-substituted thiourea derivatives from this compound is a straightforward and common reaction. This process typically involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group of this compound. The general mechanism for this synthesis begins with the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce the isothiocyanate intermediate. mdpi.com This intermediate then reacts with an amine to form the N-acyl thiourea derivative. mdpi.com

The reaction is versatile and can be carried out with a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the generation of a diverse library of N-substituted thiourea derivatives. The general reaction scheme is depicted below:

General Synthesis of N-Substituted Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

This straightforward synthetic route allows for the introduction of various substituents (R-groups) into the thiourea scaffold, enabling the exploration of structure-activity relationships. Thiourea derivatives are known to exhibit a broad spectrum of biological activities. mdpi.com

Heterocyclic Derivatives with Pharmacological Potential

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. tsijournals.com The reactivity of the isothiocyanate group, coupled with the presence of the benzoyl and cyano moieties, allows for a variety of cyclization reactions to form different heterocyclic ring systems. Aroyl isothiocyanates are established starting materials for synthesizing a wide range of heterocyclic compounds. tsijournals.com

For instance, the reaction of this compound with compounds containing multiple nucleophilic centers can lead to the formation of heterocycles such as quinazolines, pyrimidines, and oxazines. tsijournals.com The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions. The versatility of isothiocyanate intermediates has been demonstrated in the diversity-oriented synthesis of N-heterocycles. rsc.org

Below is a table summarizing some of the heterocyclic systems that can be synthesized from isothiocyanate precursors and their potential pharmacological activities:

Heterocyclic Systems Derived from Isothiocyanates

| Heterocyclic System | Potential Pharmacological Activity |

|---|---|

| Quinazolines | Anticancer, Anti-inflammatory |

| Pyrimidines | Antiviral, Antibacterial |

| Thiazoles | Antifungal, Antimicrobial |

The synthesis of these derivatives often involves a one-pot reaction where the isothiocyanate reacts with a suitable binucleophile to form an intermediate that subsequently undergoes cyclization.

Amino Acid and Peptide Conjugates

The conjugation of this compound to amino acids and peptides is a promising strategy for developing novel therapeutic agents. The isothiocyanate group can readily react with the primary amino group of the N-terminus of a peptide or the amino group in the side chain of amino acids like lysine (B10760008). This reaction forms a stable thiourea linkage. researchgate.net

This conjugation approach allows for the targeted delivery of the 3-cyanobenzoyl moiety to specific biological targets. The amino acid or peptide portion of the conjugate can be designed to interact with specific receptors or enzymes, thereby increasing the potency and selectivity of the compound. The synthesis of amino acids and peptides with bulky side chains has been a subject of interest in medicinal chemistry. rsc.org

Examples of Amino Acid and Peptide Conjugation

| Conjugate Type | Rationale for Synthesis |

|---|---|

| Amino Acid Conjugates | To improve cell permeability and target specific amino acid transporters. |

| Peptide Conjugates | To target specific cell surface receptors or enzymes for enhanced biological activity. |

The synthesis of these conjugates typically involves reacting this compound with the desired amino acid or peptide in a suitable solvent and under controlled pH conditions to ensure selective reaction at the amino group.

Exploration of Pharmacological Activities and Molecular Mechanisms

Derivatives of this compound are being investigated for a range of pharmacological activities, with a significant focus on their potential as anticancer agents. Isothiocyanates, in general, are known to exhibit chemopreventive and therapeutic effects against cancer. nih.gov

Anticancer Potential and Associated Mechanisms

A growing body of research indicates that isothiocyanates possess significant anticancer properties. researchgate.netfrontiersin.org These compounds can inhibit the growth of various cancer cells and are effective in preventing or reducing the risk of cancer in animal models. nih.gov The anticancer activity of isothiocyanates is attributed to their ability to modulate multiple cellular pathways involved in carcinogenesis. nih.gov

The mechanisms underlying the anticancer effects of isothiocyanates are multifaceted and include:

Induction of Apoptosis: Triggering programmed cell death in cancer cells. nih.gov

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle. nih.gov

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

Modulation of Signaling Pathways: Affecting critical signaling pathways such as MAPK. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which isothiocyanate derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis: Isothiocyanates have been shown to induce apoptosis through both intrinsic and extrinsic pathways. Some isothiocyanates trigger apoptosis through a caspase-3-dependent mechanism. nih.gov This involves the activation of caspase-3, a key executioner caspase, which leads to the cleavage of cellular proteins and ultimately cell death. Studies have shown that treatment with certain isothiocyanates results in an increased Bax/Bcl-2 ratio, cleavage of procaspase-3, and poly(ADP-ribose)polymerase (PARP). nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, isothiocyanates can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.gov For example, some isothiocyanates have been observed to cause G2/M phase cell cycle arrest. nih.gov This is often associated with a decrease in the protein levels of key cell cycle regulators such as cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov The ability of isothiocyanates to halt the cell cycle prevents cancer cells from dividing and growing.

The table below summarizes the effects of some isothiocyanates on apoptosis and the cell cycle in cancer cells:

Effects of Isothiocyanates on Apoptosis and Cell Cycle

| Isothiocyanate Derivative | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|

| Benzyl (B1604629) isothiocyanate (BITC) | Pancreatic Cancer Cells (BxPC-3) | Induction of apoptosis | G2/M phase arrest nih.gov |

| Phenethyl isothiocyanate (PEITC) | Leukemia Cells | Induction of apoptosis | Not specified |

Modulation of Signal Transduction Pathways (e.g., MAPK activation)

Derivatives of isothiocyanates have been shown to influence cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell growth, differentiation, and apoptosis. nih.govnih.gov Research on benzyl isothiocyanate (BITC), a related isothiocyanate, demonstrated the activation of all three MAPK family members: extracellular signal-regulated protein kinase (ERK), c-jun N-terminal kinase (JNK), and p38. nih.govnih.govresearchgate.net

In studies using human pancreatic cancer cells, treatment with BITC led to the phosphorylation and subsequent activation of ERK, JNK, and p38, which in turn induced apoptosis. nih.govnih.gov The activation of these pathways appears to be a key mechanism through which some isothiocyanates exert their anticancer effects. Further investigation into the specific effects of this compound and its direct derivatives on these signaling cascades is an active area of research. Transcriptome analysis of hepatocellular carcinoma cells treated with phenethyl isothiocyanate (PEITC) revealed enrichment of differentially expressed genes in the MAPK signaling pathway, further supporting the role of this pathway in the cellular response to isothiocyanates. peerj.com

Generation of Reactive Oxygen Species (ROS) and Redox Modulation

The induction of apoptosis by certain isothiocyanate derivatives is closely linked to the generation of reactive oxygen species (ROS) and the modulation of the cellular redox state. nih.gov Treatment of pancreatic cancer cells with benzyl isothiocyanate (BITC) has been shown to cause a significant increase in intracellular ROS levels. nih.govresearchgate.net This increase in ROS is believed to be a primary trigger for the activation of MAPK signaling pathways, ultimately leading to programmed cell death. nih.gov

The mechanism behind BITC-induced ROS generation involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant that maintains cellular redox balance. nih.gov By decreasing the levels of reduced GSH, BITC disrupts this balance, leading to increased oxidative stress and the accumulation of ROS. nih.gov The prevention of this GSH depletion and subsequent ROS generation by antioxidants like N-acetyl-L-cysteine (NAC) has been shown to block the activation of ERK and JNK and protect cells from apoptosis. nih.gov This highlights the critical role of ROS-mediated redox modulation in the biological activity of these compounds.

Antimicrobial, Antibacterial, and Antifungal Activities

Isothiocyanates and their derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govnih.govnih.gov These natural compounds, found in plants of the Brassicaceae family, have been studied for their potential in food preservation and as a basis for novel antibiotics. nih.gov The antimicrobial properties of isothiocyanates are attributed to their chemical reactivity, which allows them to interact with microbial cellular components. dntb.gov.ua

Studies have shown that aromatic isothiocyanates, such as benzyl isothiocyanate (BITC), exhibit greater antimicrobial activity compared to aliphatic ones. frontiersin.org BITC has been found to be particularly effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg·mL⁻¹. mdpi.comnih.govresearchgate.net The antibacterial action of BITC is often bactericidal, meaning it directly kills the bacteria. frontiersin.orgmdpi.comnih.gov The effectiveness of isothiocyanates is linked to their ability to disrupt bacterial membrane integrity and interfere with the bacterial redox system. nih.govmdpi.com

In terms of antifungal activity, certain isothiocyanate derivatives have shown efficacy, although solubility and molecular size can be limiting factors for some compounds. nih.gov For instance, derivatives of biphenyl (B1667301) and naphthalene (B1677914) have demonstrated antifungal properties, while larger, more insoluble molecules showed little to no activity. nih.gov The broad-spectrum antimicrobial activity of isothiocyanate derivatives makes them promising candidates for further investigation in the development of new antimicrobial agents. nih.gov

| Organism | Activity | MIC Range (µg·mL⁻¹) | Reference |

|---|---|---|---|

| Campylobacter jejuni | Bactericidal | 1.25–5 | frontiersin.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | 2.9–110 | mdpi.comnih.govresearchgate.net |

Anti-inflammatory Effects (e.g., Cyclooxygenase (COX) Inhibition)

Derivatives of isothiocyanates and related thiourea compounds have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes. nih.govdntb.gov.ua COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2; COX-1 is typically involved in baseline physiological functions, while COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. mdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

Several studies have synthesized and evaluated isothiocyanate and thiourea derivatives for their COX inhibitory activity. For instance, certain novel isothiocyanate derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov In one study, compounds I1 and I1c showed high COX-2 inhibition (94.69% and 93.43% at 10 µM, respectively), comparable to the reference drug celecoxib. nih.gov Similarly, some newly synthesized 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives have also been evaluated for their COX-2 inhibitory potential. mdpi.com The anti-inflammatory activity of these compounds is not limited to COX inhibition; some synthetic isothiocyanates have also been shown to suppress the production of other pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines by downregulating NF-κB signaling pathways. nih.gov

| Compound | COX-2 Inhibition (%) at 10 µM | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

|---|---|---|---|

| I1 | 94.69 | 2611.5 | nih.gov |

| I1c | 93.43 | 2582.4 | nih.gov |

| Celecoxib (Reference) | 89.32 | >6.3 | nih.govmdpi.com |

Enzyme Inhibition Studies of Derivatives

Derivatives of this compound have been explored as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase involved in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA is considered a promising therapeutic strategy for controlling inflammation and pain. nih.gov The isothiocyanate functional group is a key pharmacophore in the design of potent NAAA inhibitors. consensus.appfrontiersin.org

Structure-activity relationship (SAR) studies have led to the development of isothiocyanate-based compounds that are potent, low nanomolar inhibitors of human NAAA. consensus.app These inhibitors have demonstrated high selectivity for NAAA over other serine hydrolases and cysteine peptidases. consensus.app The development of these selective inhibitors has been guided by computational methods and the known crystal structures of human NAAA. The goal of this research is to identify systemically active inhibitors with good plasma and microsomal stability to serve as pharmacological tools for investigating the role of NAAA in various pathological conditions. consensus.app

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it a well-established target for antibacterial drugs. researchgate.netmdpi.comnih.gov Inhibition of DNA gyrase disrupts bacterial cell survival and is the mechanism of action for antibiotics like fluoroquinolones. researchgate.net Research has explored the potential of various compounds, including derivatives of isothiocyanates, as DNA gyrase inhibitors. researcher.life

While direct studies on this compound are limited in this context, the broader class of compounds and related structures have shown activity. For example, certain gallate derivatives have been identified as potent inhibitors of bacterial DNA gyrase, acting as ATP competitive inhibitors. nih.gov Molecular docking and in silico studies are often employed to identify and optimize potential DNA gyrase inhibitors. nih.govresearchgate.net These computational approaches help in understanding the binding interactions between the inhibitor and the enzyme's active site, guiding the design of more effective antibacterial agents. mdpi.comdntb.gov.ua The development of new DNA gyrase inhibitors with novel mechanisms of action is crucial to combat the growing problem of antibiotic resistance. nih.gov

HIV-1 Protease Inhibition

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving Gag and Gag-Pol polyprotein precursors into mature, functional proteins. mdpi.comnih.gov Inhibition of this enzyme is a key strategy in highly active antiretroviral therapy (HAART). nih.gov While specific studies focusing solely on this compound as an HIV-1 protease inhibitor are not extensively detailed in the provided search results, the broader class of isothiocyanates has been investigated for various biological activities. nih.govresearchgate.net The isothiocyanate group (-N=C=S) is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as the cysteine residues in proteins. foodandnutritionjournal.orgnih.govnih.gov This reactivity is a key aspect of their biological mechanism of action. foodandnutritionjournal.orgresearchgate.net

Research into novel HIV-1 inhibitors is ongoing, with a focus on developing compounds that can overcome resistance to existing drugs and offer improved therapeutic profiles. nih.govresearchgate.net The development of potent and selective inhibitors often involves targeting the active site of the HIV-1 protease. nih.gov The structure of the inhibitor plays a crucial role in its binding affinity and efficacy. For instance, some inhibitors are designed to mimic the natural substrates of the protease. nih.gov While the direct inhibitory activity of this compound on HIV-1 protease requires further specific investigation, its chemical structure suggests potential for interaction with biological targets.

Xanthine (B1682287) Oxidase (XO) and Carbonic Anhydrase (hCA) Inhibition (for 3-cyanobenzyl containing compounds)

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.orgmdpi.com Overactivity of XO can lead to hyperuricemia, a condition associated with gout. frontiersin.orgmdpi.com Consequently, XO inhibitors are a major therapeutic strategy for managing this condition. mdpi.comnih.gov

Several studies have highlighted the importance of the cyanophenyl moiety in the design of potent xanthine oxidase inhibitors. nih.gov For example, N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives have been synthesized and evaluated for their XO inhibitory potential, with some compounds showing significant activity. nih.gov The substitution of a cyano group on the phenyl ring has been shown to contribute favorably to the inhibitory activity against xanthine oxidase. nih.gov These compounds often act as competitive or mixed-type inhibitors, binding to the active site of the enzyme and preventing substrate access. mdpi.comresearchgate.net

Table 1: Examples of 3-Cyanophenyl Containing Xanthine Oxidase Inhibitors

| Compound Class | Key Structural Feature | Inhibition Type |

| N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives | 3-cyano group on the phenyl ring | Mixed-type |

| 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives | 3-cyano group on the phenyl ring | Not specified |

Carbonic Anhydrase (hCA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.netbiotechnologia-journal.org They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov

Derivatives containing the meta-cyanobenzyl group have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoforms, specifically hCA I and hCA II. nih.gov For instance, meta-cyanobenzyl-substituted N-heterocyclic carbene (NHC) precursors have demonstrated inhibitory activity in the nanomolar range against these isoforms. nih.gov The inhibition of CAs is a promising avenue for pharmacological intervention in several diseases. nih.gov

Table 2: Inhibitory Activity of meta-Cyanobenzyl Substituted Benzimidazolium Salts against hCA Isoforms

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| Series of meta-cyanobenzyl-substituted benzimidazolium salts | 189.56 - 402.44 | 112.50 - 277.37 |

Structure-Activity Relationship (SAR) Studies

Elucidation of Structural Determinants for Potency and Selectivity

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their potency and selectivity towards specific biological targets. nih.govnih.gov

For isothiocyanates in general, the nature of the substituent attached to the -N=C=S group plays a critical role in determining their biological effects. nih.govnih.gov For instance, in a series of arylalkyl isothiocyanates, the length of the alkyl chain was found to influence their inhibitory activity against certain enzymes. nih.gov Specifically, increasing the chain length from benzyl to phenethyl and further to phenylbutyl and phenylhexyl led to variations in potency. nih.gov

The position and nature of substituents on the aromatic ring also have a profound impact. In stilbene (B7821643) derivatives, for example, the presence and position of hydroxyl groups on the phenyl rings are crucial for their antimicrobial activity. nih.gov Similarly, for coumarin-3-carboxamide derivatives, the presence of specific substituents on the benzamide (B126) functionality was found to be important for their anticancer activity. nih.gov

Role of the 3-Cyano Group in Bioactivity

The cyano (-C≡N) group at the meta position of the benzoyl ring is a key structural feature that can significantly influence the bioactivity of the molecule. The strong electron-withdrawing nature of the cyano group can affect the electronic properties of the entire molecule, influencing its binding affinity to target proteins. nih.gov

Analysis of Spacer Length and Lipophilicity in Derivatives

The introduction of a spacer between the 3-cyanobenzoyl moiety and another pharmacophore can modulate the biological activity of the resulting derivatives. The length and flexibility of this spacer are critical parameters that can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

Lipophilicity, or the "greasiness" of a molecule, is another crucial factor that governs its pharmacokinetic and pharmacodynamic properties. It influences absorption, distribution, metabolism, and excretion (ADME). For arylalkyl isothiocyanates, an increase in the length of the alkyl spacer generally increases lipophilicity, which has been shown to correlate with enhanced inhibitory potency against certain targets. nih.gov However, an optimal balance of lipophilicity is often required, as excessively high lipophilicity can lead to poor solubility and non-specific binding.

Covalent and Non-Covalent Binding Modes

The isothiocyanate group is a well-known electrophile that can react with nucleophilic groups in biomolecules, such as the thiol group of cysteine residues and the amino group of lysine residues, to form covalent bonds. nih.govnih.govresearchgate.net This covalent modification of target proteins is a primary mechanism of action for many biologically active isothiocyanates. nih.govnih.gov For example, isothiocyanates have been shown to covalently bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.govnih.gov

In addition to covalent interactions, this compound and its derivatives can also engage in non-covalent interactions with their biological targets. These interactions include:

Hydrogen bonding: The cyano group and the carbonyl group of the benzoyl moiety can act as hydrogen bond acceptors.

π-π stacking: The aromatic phenyl ring can participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The phenyl ring and any alkyl chains can form hydrophobic interactions with nonpolar regions of the binding site.

The combination of both covalent and non-covalent interactions can lead to a strong and specific binding of the inhibitor to its target, resulting in potent biological activity.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. For 3-Cyanobenzoyl isothiocyanate, DFT can be employed to explore its electronic structure, reactivity, and conformational landscape, providing a theoretical foundation for its chemical behavior. These calculations are crucial for understanding reaction pathways and predicting selectivity.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of intermediates and, crucially, the characterization of transition state structures. By calculating the activation energies associated with these transition states, the feasibility and kinetics of a proposed reaction mechanism can be determined.

A relevant example is the rearrangement of aroyl isothiocyanates. Computational studies on the parent compound, benzoyl isothiocyanate, which lacks the 3-cyano group, have elucidated the mechanism of its formation from benzoyl thiocyanate (B1210189). The unimolecular gas-phase rearrangement from benzoyl thiocyanate to benzoyl isothiocyanate proceeds via a 1,3-shift of the thiocyanate group. DFT calculations at the B3LYP/6-311+G(d,p) level have determined the activation barrier for this transformation. acs.org

| Reactant | Product | Activation Barrier (kcal/mol) | Note |

| Benzoyl thiocyanate | Benzoyl isothiocyanate | 30 | The reaction is a highly exothermic 1,3-shift. The presence of a 3-cyano group on the benzoyl ring, being an electron-withdrawing group, would be expected to influence the electronic distribution and potentially alter this activation barrier for this compound. acs.org |

This table presents calculated data for the parent compound benzoyl thiocyanate to illustrate the type of insights gained from DFT calculations. Specific calculations for this compound were not found in the searched literature.

These theoretical investigations support the observation that such thiocyanates are often unstable but detectable intermediates. acs.org Similar DFT approaches could precisely map the reaction pathways for this compound with various nucleophiles, identifying the transition states and predicting reaction outcomes. researchgate.net

When this compound undergoes reactions, such as cycloadditions or additions of nucleophiles, multiple products (regioisomers or stereoisomers) can often be formed. DFT calculations can predict the dominant product by comparing the activation energies of the different possible reaction pathways. researchgate.net The pathway with the lowest energy transition state is kinetically favored and is predicted to yield the major product.

For instance, in a hypothetical [3+2] cycloaddition reaction, DFT would be used to model the transition states for all possible orientations of the reacting molecules. The calculated Gibbs free energies of activation for each path would reveal the regiochemical and stereochemical preferences, in excellent agreement with experimental outcomes. researchgate.net This predictive power is invaluable for designing synthetic routes that are efficient and selective.

The three-dimensional shape, or conformation, of this compound is critical to its reactivity and its ability to interact with other molecules, such as biological targets. The molecule possesses rotatable single bonds, primarily between the phenyl ring and the carbonyl group, and between the carbonyl group and the isothiocyanate moiety.

Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers between them. youtube.com This analysis reveals the preferred spatial arrangement of the molecule under given conditions. For benzoyl derivatives, the planarity or twisting of the carbonyl group relative to the aromatic ring is a key conformational feature that influences electronic properties and steric accessibility. mdpi.com Identifying the lowest energy conformer is essential for accurate predictions in subsequent reaction mechanism studies and molecular docking simulations.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. researchgate.net These methods are fundamental in drug discovery and chemical biology for identifying potential biological targets and understanding the molecular basis of activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the 3D structure of this compound into the active or binding site of a target protein and using a scoring function to estimate its binding affinity. This affinity is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. chemrxiv.org

This technique allows for the virtual screening of this compound against various known protein targets to hypothesize its biological activity. acs.org The results not only provide a quantitative prediction of binding strength but also a visual model of the binding pose, showing how the ligand fits within the protein's binding pocket. mdpi.com

| Target Protein (Hypothetical) | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | 1ATP | -8.5 | Lys72, Glu91, Phe327 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.9 | Arg120, Tyr355, Ser530 |

| Bcl-2 | 2W3L | -9.1 | Arg146, Phe105, Tyr101 |

This table is illustrative, showing the type of data generated from a molecular docking study. The target proteins and results are hypothetical examples to demonstrate the application of the technique to this compound.

Following molecular docking, the most promising ligand-protein complexes are often subjected to molecular dynamics (MD) simulations. MD simulations model the movement of atoms in the complex over time, providing a dynamic view of the interaction and assessing the stability of the predicted binding pose. researchgate.netrsc.org

Analysis of the MD trajectory allows for a detailed characterization of the non-covalent interactions that stabilize the complex. For this compound, these interactions would likely include:

Hydrophobic Interactions : Between the benzonitrile ring and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket. nih.gov

π–π Stacking : A specific type of aromatic interaction where the phenyl ring of the ligand stacks with the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrogen Bonds : Potentially involving the carbonyl oxygen or the nitrogen/sulfur atoms of the isothiocyanate group with suitable donor or acceptor residues in the protein.

Electrostatic Interactions : Driven by the polar nature of the cyano and carbonyl groups. researchgate.net

These detailed interaction analyses are crucial for understanding the structural basis of binding affinity and selectivity, guiding the rational design of more potent and specific derivatives. researchgate.net

Correlation with Experimental Biological Data

Computational studies on isothiocyanate derivatives have provided valuable insights that correlate with their experimentally determined biological activities. In a study focused on the design of new isothiocyanate derivatives as potential anti-inflammatory agents, a cyano-substituted derivative, closely related to this compound, was synthesized and evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov

The in silico findings from molecular docking and molecular mechanics/generalized Born surface area (MM/GBSA) calculations were compared with in vitro enzyme inhibition assays. nih.gov While some of the synthesized compounds, such as I1 and the fluorine-containing ester derivative I1c, demonstrated potent and selective inhibition of COX-2, the cyano-substituted derivative (I3) did not show significant inhibition in the experimental assays. nih.govrsc.orgnih.gov This experimental result was consistent with the computational predictions, which also suggested lower activity for this particular compound compared to the more active derivatives in the series. nih.gov

Molecular dynamics (MD) simulations further elucidated the interactions between the isothiocyanate derivatives and the COX-2 active site. These simulations highlighted the importance of key amino acid residues, such as Tyr385, Trp387, Phe518, Val523, and Ser530, in the binding of the most potent compounds. nih.govrsc.orgnih.gov The computational results for the cyano-substituted derivative indicated a different or less stable binding mode compared to the highly active compounds, which aligns with its observed lower biological activity. nih.gov

Furthermore, the study investigated the hydrogen sulfide (H₂S)-releasing capacities of the synthesized isothiocyanates. The cyano-substituted derivative was found to have a slow H₂S release pattern, similar to that of the natural compound sulforaphane. nih.govrsc.org This suggests that while it may not be a potent COX inhibitor, its potential biological effects could be related to its H₂S-donating properties. nih.gov

The table below summarizes the correlation between the in silico predictions and the experimental outcomes for the cyano-substituted isothiocyanate derivative and its comparators from the study.

| Compound | Predicted COX-2 Inhibition (in silico) | Experimental COX-2 Inhibition (% at 10 µM) | H₂S Releasing Capacity |

| Cyano-substituted derivative (I3) | Low | Not significant | Slow and similar to sulforaphane |

| Non-substituted derivative (I1) | High and selective | 94.69% | Slow and similar to sulforaphane |

| Fluorine-containing ester (I1c) | High and selective | 93.43% | Not as pronounced as sulforaphane |

| Sulforaphane (Reference) | High | 94.60% | Slow release |

| Celecoxib (Reference) | High | 89.32% | Not applicable |

In Silico Screening and Drug-Likeness Assessment

As part of the computational evaluation, the cyano-substituted isothiocyanate derivative and other compounds in the series underwent in silico screening to predict their absorption, distribution, metabolism, and excretion (ADME) properties and to assess their drug-likeness. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

The drug-likeness of the ligands was evaluated based on Lipinski's rule of five. nih.gov The analysis, performed using QikProp software, indicated that all the synthesized isothiocyanate derivatives, including the cyano-substituted compound, comply with Lipinski's rule of five. nih.gov This suggests that these compounds possess physicochemical properties that are compatible with oral bioavailability.

The MetaCore/MetaDrug platform was used to predict the therapeutic potential of the compounds for inflammation and cancer. nih.gov A score greater than 0.5 is indicative of significant potential therapeutic activity. While some of the ester derivatives in the study showed high predicted anti-inflammatory activity, the specific score for the cyano-substituted derivative was not highlighted as being among the most promising in this particular prediction model. nih.gov

The table below presents the key predicted ADME and drug-likeness parameters for the cyano-substituted isothiocyanate derivative and its comparators.

| Compound | Lipinski's Rule of Five Compliance | Predicted Anti-inflammatory Activity Score |

| Cyano-substituted derivative (I3) | Compliant | Not highlighted as significant |

| Non-substituted derivative (I1) | Compliant | Not highlighted as significant |

| Fluorine-containing ester (I1c) | Compliant | 0.78 |

| Ester derivative (I1e) | Compliant | 0.68 |

| Ester derivative (I1a) | Compliant | 0.65 |

| Ester derivative (I1d) | Compliant | 0.62 |

Analytical Methodologies for 3 Cyanobenzoyl Isothiocyanate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 3-cyanobenzoyl isothiocyanate from complex mixtures, such as reaction media or biological matrices. The choice of technique depends on the compound's volatility, polarity, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile aromatic isothiocyanates. The technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.gov Due to the presence of the benzoyl chromophore, this compound is readily detectable by UV or Diode Array Detectors (DAD/PDA). mdpi.com A DAD offers the advantage of acquiring a full UV-visible spectrum for the analyte as it elutes, aiding in peak identification and purity assessment.

The analytical determination of some isothiocyanates can present challenges due to their instability and the absence of strong chromophores. mdpi.comresearchgate.net However, the aromatic structure of this compound makes it well-suited for UV detection. For quantitative analysis, a calibration curve is typically generated using standards of known concentration to determine the amount of the compound in an unknown sample. nih.gov

| Parameter | Typical Condition for Aromatic Isothiocyanates |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | ~1.0 mL/min |

| Detection | UV/Diode Array Detector (DAD) |

| Wavelength | Scan for λmax (e.g., ~268 nm for Benzyl (B1604629) Isothiocyanate) mdpi.com |

Gas Chromatography (GC) is a powerful separation technique suitable for volatile and thermally stable compounds. mdpi.com Aromatic isothiocyanates can be analyzed using GC, where they are vaporized and separated in a capillary column before detection. nih.gov The Flame Ionization Detector (FID) provides a robust and universally applicable signal for organic compounds, making it suitable for quantification. mdpi.com

For more definitive identification, GC is often coupled with a Mass Spectrometer (MS). GC-MS provides not only retention time data but also a mass spectrum for each peak, which serves as a molecular fingerprint, allowing for structural confirmation. mdpi.comresearchgate.net It is important to note that some isothiocyanates can be thermolabile, potentially undergoing degradation at the high temperatures used in the GC injector, which must be considered during method development. mdpi.com

| Parameter | Typical Condition for Aromatic Isothiocyanates |

|---|---|

| Stationary Phase (Column) | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) nih.gov |

| Carrier Gas | Helium or Nitrogen nih.gov |

| Injector Temperature | Optimized to prevent thermal degradation (e.g., 200-250 °C) |

| Oven Program | Temperature gradient (e.g., starting at 80°C, ramping to 220°C) nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents one of the most sensitive and selective techniques for analyzing isothiocyanates and their derivatives, particularly in complex biological samples. nih.govresearchgate.net UHPLC systems use columns with smaller particles, providing higher resolution and faster analysis times compared to traditional HPLC.

The coupling with tandem mass spectrometry (MS/MS) allows for highly specific quantification using modes like Multiple Reaction Monitoring (MRM). nih.gov In this approach, a specific precursor ion of the target molecule is selected, fragmented, and a specific product ion is monitored. This process significantly enhances the signal-to-noise ratio and provides unequivocal identification. For many isothiocyanates, derivatization with a reagent such as N-acetyl-L-cysteine is employed prior to analysis to improve ionization efficiency and chromatographic behavior. mdpi.comacs.orgresearchgate.net

| Feature | Advantage for Isothiocyanate Analysis |

|---|---|

| High Sensitivity | Enables detection at very low concentrations (nanomolar levels). nih.gov |

| High Selectivity | MRM mode minimizes interference from matrix components. nih.gov |

| Speed | Faster analysis times compared to conventional HPLC. |

| Structural Information | Provides molecular weight and fragmentation data for confirmation. |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the aromatic ring. The chemical shifts and splitting patterns of these signals would confirm the 1,3- (or meta) substitution pattern. In ¹³C NMR, distinct signals would be observed for the carbonyl carbon (C=O), the isothiocyanate carbon (-N=C=S), the nitrile carbon (-C≡N), and the aromatic carbons. A notable feature in the ¹³C NMR spectra of many isothiocyanates is the extreme broadening or near-silence of the isothiocyanate carbon signal, which is attributed to the compound's structural flexibility and exchange dynamics. nih.gov

| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Isothiocyanate (N=C=S) | 145 - 155 (Often broad) nih.govspectrabase.com |

| Aromatic (Ar-C) | 125 - 140 spectrabase.com |

| Nitrile (C≡N) | 115 - 120 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group. researchgate.net This peak is typically sharp and intense, appearing in the region of 2000–2200 cm⁻¹. Other key absorptions would include the stretching vibrations for the nitrile (-C≡N) and carbonyl (C=O) groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 researchgate.net | Very Strong, Sharp |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight. The molecular formula for 3-cyanophenyl isothiocyanate is C₈H₄N₂S, corresponding to a molecular weight of approximately 160.20 g/mol . nih.gov

Key fragmentation pathways for aromatic isothiocyanates often involve the cleavage of the isothiocyanate group (-N=C=S). For this compound, this could lead to several characteristic fragment ions. The initial fragmentation might involve the loss of the entire isothiocyanate group or parts of it. For instance, the loss of a sulfur atom is a common fragmentation pathway for sulfur-containing compounds. Another likely fragmentation would be the cleavage of the bond between the benzoyl group and the isothiocyanate moiety.

A plausible fragmentation pathway for this compound (m/z 160) could involve the following steps:

Loss of the isothiocyanate group (-NCS): This would result in a 3-cyanobenzoyl cation at m/z 129.

Loss of carbon monoxide (CO) from the benzoyl group: The 3-cyanobenzoyl cation (m/z 129) could further fragment by losing CO to produce a cyanophenyl cation at m/z 101.

Cleavage of the cyano group (-CN): Fragmentation could also involve the loss of the cyano group from the parent or fragment ions.

The analysis of a structurally related compound, 2-Cyano-3, 3-diphenylprop-2-enoyl isothiocyanate, in one study demonstrated the utility of mass spectrometry in identifying complex molecular structures and their fragmentation patterns, which supports the proposed general approach for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | This compound | 160 |

| [M-NCS]⁺ | 3-Cyanobenzoyl cation | 129 |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Derivatization is a common strategy to improve the analytical properties of isothiocyanates for chromatographic separation and detection. These reactions can enhance the stability, improve chromatographic behavior, and increase the sensitivity of detection, particularly for LC-MS applications.

N-Acetyl-L-Cysteine (NAC) Derivatization for LC-MS Applications

The derivatization of isothiocyanates with N-acetyl-L-cysteine (NAC) is a widely used method for their determination by HPLC-DAD-MS. researchgate.net This method is advantageous as it can overcome the limitations of gas chromatography for analyzing isothiocyanates. researchgate.net The reaction involves the nucleophilic addition of the thiol group of NAC to the electrophilic carbon atom of the isothiocyanate group, forming a stable dithiocarbamate (B8719985).

This derivatization enhances the ionization efficiency of the isothiocyanate, which is beneficial for mass spectrometric detection. researchgate.net The resulting dithiocarbamate is more amenable to reverse-phase liquid chromatography, allowing for better separation and quantification. A general procedure involves mixing the isothiocyanate sample with a solution of NAC and a weak base, such as sodium bicarbonate, followed by incubation to ensure complete reaction before LC-MS analysis. researchgate.net While this method has been validated for numerous natural isothiocyanates, its application to this compound would follow the same principles to enable sensitive and accurate quantification in various matrices. researchgate.net

Cyclocondensation Reactions with Vicinal Dithiols (e.g., 1,2-Benzenedithiol)

Cyclocondensation with vicinal dithiols, such as 1,2-benzenedithiol (B97157), is a highly specific and quantitative method for the analysis of isothiocyanates. nih.gov This reaction is selective for the isothiocyanate functional group, with other hydrolysis products of glucosinolates not participating in the reaction. mdpi.com The reaction between an isothiocyanate and 1,2-benzenedithiol results in the formation of a stable, cyclic product, 1,3-benzodithiole-2-thione. nih.gov

This product has a strong UV absorbance at 365 nm, which allows for sensitive spectrophotometric or HPLC-UV detection. nih.govmdpi.com The reaction is typically carried out by heating the isothiocyanate sample with an excess of 1,2-benzenedithiol in a slightly alkaline solution. nih.gov This method's high sensitivity and specificity make it a valuable tool for quantifying total isothiocyanate content, including this compound, in various samples. nih.gov

Other Analytical Methods (e.g., Elemental Analysis, Circular Dichroism for Chiral Compounds)

Beyond mass spectrometry and derivatization-based methods, other analytical techniques can provide valuable information about this compound and its derivatives.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₈H₄N₂S), the expected elemental composition would be approximately 59.99% carbon, 2.52% hydrogen, 17.49% nitrogen, and 20.02% sulfur. This technique is crucial for confirming the empirical formula of newly synthesized batches of the compound.

Circular Dichroism (CD) for Chiral Compounds: Circular dichroism spectroscopy is a powerful method for studying chiral molecules. rsc.org While this compound itself is not chiral, its derivatives can be. If this compound is reacted with a chiral amine or alcohol, the resulting thiourea (B124793) or thiocarbamate derivative will be chiral. CD spectroscopy could then be used to determine the stereochemistry and study the chiroptical properties of these derivatives. The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of the molecule. rsc.org

Table 2: Summary of Analytical Methodologies

| Technique | Application | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight and Structure | Precise molecular weight and fragmentation patterns for structural elucidation. |

| N-Acetyl-L-Cysteine (NAC) Derivatization with LC-MS | Quantification | Enhanced detection and quantification of the isothiocyanate. |

| Cyclocondensation with 1,2-Benzenedithiol | Quantification | Selective and sensitive quantification of total isothiocyanate content. |

| Elemental Analysis | Compound Purity and Formula | Determination of the elemental composition to confirm the empirical formula. |

Future Research Directions and Translational Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 3-cyanobenzoyl isothiocyanate and its derivatives is geared towards greener and more efficient methodologies. Traditional methods often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comnih.govchemrxiv.org Modern approaches aim to mitigate these risks and improve sustainability.

Key areas of development include:

Green Solvents and Reagents: A significant shift involves using water as a solvent and employing safer desulfurization agents like sodium persulfate. rsc.orgrsc.orgnih.gov This reduces the environmental impact and enhances operational safety.

One-Pot Synthesis: The development of one-pot procedures, where dithiocarbamate (B8719985) salts are generated in situ, streamlines the manufacturing process, making it more time and resource-efficient. rsc.orgrsc.orgresearchgate.net

Catalytic Innovations: Emerging techniques such as visible-light photocatalysis offer an environmentally friendly pathway for synthesis. acs.org Additionally, the use of elemental sulfur, an abundant byproduct of the petroleum industry, presents a highly desirable, economic, and sustainable sulfur source. mdpi.comdigitellinc.com Amine-catalyzed sulfurization of isocyanides is another promising green chemistry approach. nih.govrsc.org

Advanced Purification: Innovative extraction and purification techniques, including Pressurized Fluid Extraction (PFE) and High-Pressure Processing (HPP), could be adapted to improve the yield and purity of the final product while minimizing solvent use. mdpi.com

These advancements are critical for making the production of this compound more commercially viable and environmentally responsible.

Rational Design of this compound Derivatives with Enhanced Efficacy and Selectivity

The core structure of this compound provides a versatile scaffold for the rational design of new derivatives with tailored biological activities. The primary goal is to enhance therapeutic efficacy while minimizing off-target effects. frontiersin.org This involves a deep understanding of the structure-activity relationships (SAR) of isothiocyanate compounds. nih.gov

Future design strategies will likely focus on: